molecular formula C22H22Cl2N4O B2922884 (Z)-1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride CAS No. 1185240-82-7

(Z)-1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride

Cat. No. B2922884
M. Wt: 429.35
InChI Key: WHZQIYAIOBYPHW-KVVVOXFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound can undergo, including its reactivity and stability.



Physical And Chemical Properties Analysis

This would involve studying properties like melting point, boiling point, solubility, density, molar mass, etc.


Scientific Research Applications

Antimicrobial and Antifungal Activities

Studies have demonstrated that piperazine derivatives, including structures similar to (Z)-1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride, exhibit notable antimicrobial and antifungal activities. These compounds have been synthesized and assessed for their effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. Some derivatives showed moderate activity, suggesting their potential as antimicrobial and antifungal agents (J.V.Guna, V.N.Patolia, A.U.Patel, D.M.Purohit, 2009; Lin-Ling Gan, Bo Fang, Cheng‐He Zhou, 2010).

Role in Cancer Research

Another significant area of research involving this compound relates to its potential application in cancer research. Derivatives of (Z)-1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride have been synthesized and evaluated for their cytotoxic activities on cancer cell lines. These studies aim to discover new therapeutic agents capable of inhibiting cancer cell growth, with some compounds exhibiting promising results (Saeed Ghasemi, Simin Sharifi, J. Shahbazi Mojarrad, 2020).

Chemotherapy Against Tropical Diseases

Research into metal-based chemotherapy for treating tropical diseases has utilized compounds structurally related to (Z)-1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride. These studies focus on developing novel treatments for diseases like Chagas disease, caused by Trypanosoma cruzi. Copper and gold complexes of related compounds have shown higher growth inhibitory activity against cultures of epimastigotes of T. cruzi than their parental compounds, indicating a potential pathway for new drug development (M. Navarro, T. Lehmann, E. J. Cisneros-Fajardo, et al., 2001).

Pharmaceutical Analysis and Drug Development

The development of ion-selective electrodes for pharmaceutical analysis of imidazole derivatives, including ketoconazole, highlights the compound's relevance in enhancing analytical methods. This research supports the efficient and accurate determination of drug levels in biological fluids and pharmaceutical preparations, facilitating drug development and quality control processes (M. Shamsipur, F. Jalali, 2000).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(Z)-1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O.ClH/c23-19-7-4-8-20(17-19)27-12-11-24-22(27)26-15-13-25(14-16-26)21(28)10-9-18-5-2-1-3-6-18;/h1-12,17H,13-16H2;1H/b10-9-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZQIYAIOBYPHW-KVVVOXFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)C=CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)/C=C\C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride

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